molecular formula C9H8N4OS B2840200 1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone CAS No. 872473-32-0

1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone

Cat. No.: B2840200
CAS No.: 872473-32-0
M. Wt: 220.25
InChI Key: VAGPZPLLQLBYGH-UHFFFAOYSA-N
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Description

1-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone is an organic compound with the molecular formula C9H8N4OS. This compound features a phenyl ring substituted with a 5-mercapto-1H-tetrazol-1-yl group and an ethanone group. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone typically involves the reaction of 3-(5-mercapto-1H-tetrazol-1-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone is used in various scientific research applications:

Properties

IUPAC Name

1-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c1-6(14)7-3-2-4-8(5-7)13-9(15)10-11-12-13/h2-5H,1H3,(H,10,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGPZPLLQLBYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=S)N=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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